molecular formula C6H12ClN B13763083 1,1-Dimethyl-but-2-ynyl-ammonium; chloride

1,1-Dimethyl-but-2-ynyl-ammonium; chloride

Cat. No.: B13763083
M. Wt: 133.62 g/mol
InChI Key: YTAGYALRXGSLCR-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research

In modern organic chemistry, there is a significant focus on the development of molecules with tailored functionalities. Alkyne-functionalized quaternary ammonium (B1175870) systems are of particular interest due to their dual nature. The quaternary ammonium group often imparts properties such as water solubility, antimicrobial activity, and the ability to act as a phase-transfer catalyst. mdpi.comyoutube.com The alkyne moiety, a carbon-carbon triple bond, serves as a versatile handle for a variety of chemical reactions, including cycloadditions (such as the well-known "click chemistry"), hydrogenations, and coupling reactions. researchgate.net This combination allows for the synthesis of complex molecular architectures and functional materials.

Overview of Structural Classes and Their Research Significance

Alkyne-functionalized quaternary ammonium compounds can be broadly categorized based on the position of the alkyne group relative to the quaternary nitrogen. A significant class includes propargyl-substituted quaternary ammonium salts, where the triple bond is located at the propargylic position (a methylene (B1212753) group adjacent to the alkyne). These compounds have been investigated for their potential in medicinal chemistry and materials science. acs.orgresearchgate.net The reactivity of the propargyl group allows for its use in the synthesis of more complex molecules. Another class involves structures where the alkyne is part of a longer alkyl chain attached to the nitrogen atom. The specific placement of the alkyne influences the steric and electronic properties of the molecule, thereby affecting its reactivity and potential applications.

The research significance of these compounds is multifaceted. In medicinal chemistry, the introduction of an alkyne group can be a strategic step in the synthesis of bioactive molecules. researchgate.net In materials science, the ability of the alkyne to undergo polymerization or be incorporated into larger structures is being explored for the development of new functional polymers and materials. nih.gov

Historical Development of Related Chemical Entities

The history of quaternary ammonium compounds dates back to the early 20th century, with their initial recognition for their antimicrobial properties. nih.gov The development of various generations of QACs has been driven by the desire to enhance their efficacy and expand their applications. The introduction of functional groups, such as the alkyne, represents a more recent advancement in the field, reflecting the broader trend in organic chemistry towards the synthesis of molecules with precise functionalities for specific purposes. While the synthesis of simple quaternary ammonium salts is a well-established area of chemistry, the focused exploration of alkyne-functionalized derivatives is a more contemporary research focus.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

2-methylpent-3-yn-2-ylazanium;chloride

InChI

InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H

InChI Key

YTAGYALRXGSLCR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(C)[NH3+].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Route Design

Precursor Synthesis and Intermediate Derivatization

The initial phase of the synthesis concentrates on building the carbon skeleton and introducing the necessary functionalities for the subsequent amination and quaternization steps.

The but-2-ynyl moiety (CH₃-C≡C-CH₂-) is a key structural component. A common and versatile precursor for introducing this group is a but-2-ynyl halide, such as 1-bromo-but-2-yne or 1-chloro-but-2-yne. The synthesis of these derivatives typically starts from the commercially available alcohol, but-2-yn-1-ol.

The conversion of but-2-yn-1-ol to the corresponding halide can be achieved through various standard methods. For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides an effective route to the respective halogenated derivatives. These reactions are typically performed in an aprotic solvent, such as diethyl ether or dichloromethane, often in the presence of a weak base like pyridine (B92270) to neutralize the acidic byproducts.

Table 1: Synthesis of But-2-ynyl Halide Precursors

Starting MaterialReagentSolventTypical ConditionsProduct
But-2-yn-1-olPhosphorus Tribromide (PBr₃)Diethyl ether0 °C to room temperature1-Bromo-but-2-yne
But-2-yn-1-olThionyl Chloride (SOCl₂)Dichloromethane/Pyridine0 °C to reflux1-Chloro-but-2-yne

With a suitable but-2-ynyl derivative in hand, the next stage involves its reaction with an appropriate amine to form the tertiary amine precursor required for the final quaternization. The target compound name suggests a quaternary ammonium (B1175870) cation with two methyl groups. A logical precursor is therefore a tertiary amine bearing two methyl groups and the but-2-ynyl group, namely N,N-dimethylbut-2-yn-1-amine.

This tertiary amine is synthesized via a nucleophilic substitution reaction where dimethylamine (B145610) acts as the nucleophile, displacing the halide from the but-2-ynyl halide prepared previously. To favor the formation of the tertiary amine and prevent the formation of a quaternary ammonium salt at this stage, reaction conditions are controlled, typically by using an excess of dimethylamine. The reaction is often carried out in a polar solvent to facilitate the Sₙ2 mechanism.

An alternative approach involves the direct alkylation of ammonia, which tends to produce a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, making it a less efficient method for obtaining a specific tertiary amine. jove.com

Quaternization Strategies for Amine Precursors

The final and defining step in the synthesis is the quaternization of the tertiary amine precursor. This reaction, known as the Menschutkin reaction, involves the alkylation of the amine to form the desired quaternary ammonium salt. wikipedia.orgnih.gov

The formation of 1,1-Dimethyl-but-2-ynyl-ammonium; chloride from its tertiary amine precursor, N,N-dimethylbut-2-yn-1-amine, requires the introduction of a third methyl group. This is achieved by reacting the tertiary amine with a methylating agent, typically an alkyl halide such as methyl chloride or methyl iodide. wikipedia.org The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the methyl halide in a classic Sₙ2 reaction, forming a new carbon-nitrogen bond and yielding the quaternary ammonium cation. nih.gov

Halogenation: But-2-yn-1-ol + SOCl₂ → 1-Chloro-but-2-yne

Amination: 1-Chloro-but-2-yne + (CH₃)₂NH → N,N-dimethylbut-2-yn-1-amine

Quaternization: N,N-dimethylbut-2-yn-1-amine + CH₃Cl → [Target Quaternary Ammonium Chloride]

This strategy ensures that over-alkylation is not possible in the final step, leading to a high yield of the desired quaternary product. wikipedia.org

The efficiency of the quaternization reaction is highly dependent on several parameters, the optimization of which is crucial for maximizing yield and minimizing reaction time. rsc.org

Temperature: The reaction rate generally increases with temperature. However, elevated temperatures can sometimes lead to side reactions or decomposition of the product, particularly with reactive species like alkynes. nih.gov Quaternization reactions are often conducted at temperatures ranging from room temperature to 60-100 °C. rsc.org Continuous processes may be performed at temperatures up to 140 °C under sufficient pressure to keep the alkyl halide dissolved. google.com

Solvent Systems: The choice of solvent plays a critical role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can stabilize the charged transition state of the Sₙ2 reaction, thereby accelerating it. nih.gov Alcohols like isopropanol (B130326) may also be used. google.com In some cases, the reaction can be performed without a solvent, which can reduce by-product formation. google.com

Catalysis: While the Menschutkin reaction is not typically catalytic, the reaction conditions can be influenced by other factors. The choice of the leaving group on the alkylating agent is significant; iodides are more reactive than bromides, which are in turn more reactive than chlorides. The use of a base is necessary when starting from primary or secondary amines to neutralize the generated acid, but it is not required for the quaternization of a tertiary amine. dtic.mil

Table 2: Optimization Parameters for a Typical Quaternization Reaction

ParameterCondition/VariableEffect on Reaction
TemperatureRoom Temperature to 140 °CHigher temperature increases rate but may cause degradation. nih.govgoogle.com
SolventDMSO, DMF, Acetonitrile, AlcoholsPolar aprotic solvents stabilize the transition state and increase the reaction rate. nih.gov
Reactant RatioSlight excess of alkylating agentEnsures complete conversion of the tertiary amine. google.com
Pressure12 to 65 bar (for gaseous alkyl halides)Maintains the alkylating agent (e.g., methyl chloride) in the liquid phase, increasing concentration and reducing viscosity. google.com

Purification and Isolation Techniques for Quaternary Ammonium Alkyne Products

Quaternary ammonium salts are ionic compounds and are typically non-volatile, crystalline solids at room temperature. Their purification is generally straightforward and relies on their salt-like properties.

Precipitation and Recrystallization: A common method for isolation is precipitation from the reaction mixture. nih.gov If the product is insoluble in the reaction solvent, it may precipitate out as it forms. Alternatively, a non-polar solvent (an anti-solvent) such as hexane (B92381) or diethyl ether can be added to the reaction mixture to induce precipitation of the polar quaternary ammonium salt. nih.gov Further purification can be achieved by recrystallization from a suitable solvent system, often a polar solvent like ethanol, isopropanol, or acetone (B3395972), sometimes mixed with a less polar co-solvent. google.com

Washing: The isolated solid product is typically washed with a solvent in which it has low solubility, such as cold acetone or diethyl ether, to remove any unreacted starting materials or non-ionic byproducts. google.com

Ion-Exchange Chromatography: For removing residual halide ions or other ionic impurities, ion-exchange chromatography can be an effective technique. e3s-conferences.org This method is particularly useful for preparing high-purity salts where the nature of the counter-ion is critical.

The final isolated product is typically dried under vacuum to remove residual solvents, yielding the pure quaternary ammonium alkyne salt.

Advanced Chromatographic Separations

Due to their ionic and highly polar nature, the purification of quaternary ammonium compounds (QACs) necessitates specialized chromatographic techniques. Standard normal-phase and reverse-phase chromatography can be challenging without modification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method, though it requires additives to manage the strong interactions between the permanently charged cation and the stationary phase. The use of ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), in the mobile phase is a standard approach. These reagents form a neutral ion pair with the quaternary ammonium cation, which can then be effectively retained and separated on a nonpolar stationary phase (e.g., C18).

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating highly polar compounds like QACs. HILIC utilizes a polar stationary phase (such as silica (B1680970) or a bonded polar phase) with a mobile phase rich in an organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. This technique allows for the retention of polar analytes without the need for ion-pairing reagents, which is particularly advantageous when interfacing with mass spectrometry (MS) detection, as ion-pairing agents can cause signal suppression.

Below is a table summarizing potential chromatographic conditions for the analysis and purification of this compound.

Technique Stationary Phase Mobile Phase Composition Detector Principle of Separation
RP-HPLC C18, C8Acetonitrile/Water gradient with 0.1% TFAUV, ELSD, MSSeparation based on hydrophobicity of the neutral ion-pair formed between the analyte and the ion-pairing reagent.
HILIC Silica, Amide, ZwitterionicHigh Organic (e.g., >80% Acetonitrile) with aqueous buffer (e.g., Ammonium Formate)UV, ELSD, MSPartitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.

Crystallization and Recrystallization Protocols

Crystallization is a critical final step for obtaining high-purity solid this compound. illinois.edu The choice of solvent is paramount and is based on the principle that the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. mt.com A common challenge with QACs is their tendency to "oil out" or precipitate as an amorphous solid rather than forming a crystalline lattice. reddit.com Slow cooling and the use of appropriate solvent systems can mitigate this issue.

Cooling Crystallization: This involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The decrease in solubility upon cooling induces the formation of crystals. mt.com

The following table outlines potential solvent systems for the crystallization of the target compound.

Method Solvent(s) Anti-Solvent Procedure
Cooling Recrystallization Isopropanol, Ethanol, AcetonitrileNot ApplicableDissolve compound in minimum hot solvent, allow to cool slowly to room temperature, then potentially in an ice bath.
Anti-Solvent Crystallization Chloroform, DichloromethaneHexane, Diethyl EtherDissolve compound in the primary solvent, then slowly add the anti-solvent until turbidity is observed. Heat to redissolve, then cool slowly. nih.gov
Precipitation from Aqueous Solution WaterWater-miscible aliphatic aminesAn aqueous solution of the salt is treated with an amine to precipitate the solid quaternary ammonium salt. google.com

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are integral to modern synthetic design, aiming to minimize waste and environmental impact. Atom economy is a key metric in this framework, measuring the efficiency of a reaction in converting the mass of reactants into the desired product.

The proposed synthesis of this compound via the Menschutkin reaction is an addition reaction. N,N-dimethyl-but-2-yn-1-amine + Methyl Chloride → this compound

Theoretically, addition reactions have an atom economy of 100% because all atoms from the reactants are incorporated into the final product, with no byproducts formed.

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the theoretical atom economy calculation for the proposed synthesis.

Reactant / Product Chemical Formula Molecular Weight ( g/mol )
N,N-dimethyl-but-2-yn-1-amineC₆H₁₁N97.16
Methyl ChlorideCH₃Cl50.49
Total Reactant Mass 147.65
This compoundC₇H₁₄ClN147.65
Total Product Mass 147.65
Calculated Atom Economy 100%

Beyond atom economy, other green chemistry principles are relevant:

Solvent Selection: The purification steps (chromatography and crystallization) are often solvent-intensive. Choosing greener solvents (e.g., ethanol, isopropanol) over more hazardous ones (e.g., chloroform, dichloromethane) and minimizing solvent volume are crucial considerations.

Energy Efficiency: Synthetic reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. The Menschutkin reaction may require heating, but optimizing conditions to minimize temperature and reaction time contributes to a greener process. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient in its chemical transformation but also minimally impactful on the environment.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the elucidation of through-bond and through-space connectivities.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

The ¹H and ¹³C NMR spectra of 1,1-Dimethyl-but-2-ynyl-ammonium; chloride are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the molecule. The positively charged quaternary nitrogen atom significantly influences the chemical shifts of adjacent nuclei, causing them to be deshielded and resonate at a lower field (higher ppm values).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The six equivalent protons of the two methyl groups attached to the nitrogen atom would appear as a sharp singlet. The two protons of the methylene (B1212753) group (C1) adjacent to the quaternary nitrogen would also be a singlet, shifted downfield due to the inductive effect of the positive charge. The three protons of the methyl group at the terminus of the butynyl chain (C4) would appear as a singlet at a characteristic upfield region for methyl groups on an alkyne.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display five signals, corresponding to each of the unique carbon atoms in the structure. The carbons directly bonded to the quaternary nitrogen (the two methyl carbons and C1) will be significantly deshielded. The two sp-hybridized carbons of the alkyne bond (C2 and C3) will have characteristic chemical shifts in the alkyne region of the spectrum. The carbon of the terminal methyl group (C4) will appear at a typical upfield chemical shift.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
N-(CH ₃)₂3.2 - 3.5Singlet6H50 - 55
C1-H4.0 - 4.3Singlet2H65 - 70
C2---80 - 85
C3---75 - 80
C4-H1.8 - 2.0Singlet3H3 - 5

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons to establish scalar coupling. This would confirm the isolated nature of the three proton signal groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would be expected to show correlations between the proton signal of the N-methyl groups and its corresponding carbon signal, the methylene protons (C1-H₂) and the C1 carbon, and the terminal methyl protons (C4-H₃) with the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

The N-methyl protons correlating to the C1 carbon.

The C1 methylene protons correlating to the N-methyl carbons and the C2 and C3 alkyne carbons.

The C4 methyl protons correlating to the C2 and C3 alkyne carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could potentially show through-space correlations between the N-methyl protons and the C1 methylene protons, providing information about the preferred conformation around the N-C1 bond.

Expected 2D NMR Correlations

Proton Signal COSY Correlations HSQC Correlations HMBC Correlations NOESY Correlations
N-(CH ₃)₂NoneN-C H₃C1C1-H
C1-HNoneC 1N-C H₃, C2, C3N-(CH ₃)₂
C4-HNoneC 4C2, C3None expected

Variable-Temperature NMR Studies for Conformational Dynamics

The single bonds in the acyclic structure of this compound allow for rotational freedom. Variable-temperature (VT) NMR studies could provide insight into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can indicate the presence of different conformers and allow for the determination of the energy barriers between them. For this particular compound, VT-NMR could be used to study the rotation around the N-C1 and C1-C2 bonds, which may be hindered at low temperatures.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies of Bond Vibrations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region. A key feature would be the C≡C stretching vibration of the internal alkyne. Symmetrically substituted internal alkynes often show a very weak or absent C≡C stretching band in the IR spectrum due to the lack of a change in dipole moment during the vibration. libretexts.orglibretexts.org However, the asymmetry in this molecule may allow for a weak absorption in the 2190-2260 cm⁻¹ range. libretexts.orglibretexts.org

Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³ C-H)2850 - 3000Medium to Strong
C≡C stretch (internal alkyne)2190 - 2260Weak to Very Weak
C-N stretch1000 - 1250Medium
C-H bend (methyl/methylene)1350 - 1470Medium

Raman Spectroscopy Investigations of Molecular Symmetries

Raman spectroscopy is often complementary to FT-IR, particularly for bonds that are non-polar or have a low polarity. The C≡C stretching vibration of an internal alkyne, which is often weak in the IR spectrum, typically gives rise to a strong signal in the Raman spectrum. stellarnet.us This is because the polarizability of the C≡C bond changes significantly during the vibration. Therefore, a strong band in the 2190-2260 cm⁻¹ region of the Raman spectrum would be a definitive characteristic of the butynyl group in this compound. The C-H and C-N stretching and bending vibrations would also be observable in the Raman spectrum.

Predicted Raman Shifts

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H stretch (sp³ C-H)2850 - 3000Strong
C≡C stretch (internal alkyne)2190 - 2260Strong
C-N stretch1000 - 1250Medium
C-H bend (methyl/methylene)1350 - 1470Medium

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the mass-to-charge ratio of ions, which allows for the elucidation of a compound's molecular weight and elemental composition. Advanced techniques such as high-resolution mass spectrometry and tandem mass spectrometry provide deeper insights into molecular structure and fragmentation.

A comprehensive search for high-resolution mass spectrometry data for 1,1-Dimethyl-but-2-ynyl-ammonium chloride did not yield any specific experimental results. HRMS is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. Without this data, the exact elemental composition cannot be experimentally verified.

No studies detailing the tandem mass spectrometry (MS/MS) analysis of 1,1-Dimethyl-but-2-ynyl-ammonium chloride were found. This technique involves the isolation and fragmentation of a specific ion to study its breakdown patterns. Such an analysis would provide valuable information about the compound's structure and the relative stability of its chemical bonds. The absence of this data precludes any discussion of its specific fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

There are no publicly available reports of a single-crystal X-ray diffraction analysis for 1,1-Dimethyl-but-2-ynyl-ammonium chloride. Such an analysis would provide the absolute structure of the molecule in the solid state, confirming the connectivity of the atoms and providing detailed geometric parameters.

Without a crystal structure, it is not possible to describe the crystal packing and intermolecular interactions of 1,1-Dimethyl-but-2-ynyl-ammonium chloride. This information is crucial for understanding the physical properties of the compound in its solid form, including its melting point, solubility, and stability. An analysis of these interactions would typically involve identifying hydrogen bonds, van der Waals forces, and any other significant non-covalent interactions that dictate how the molecules are arranged in the crystal lattice.

Mechanistic Investigations of Chemical Reactivity

Reactivity Profiling of the But-2-ynyl Moiety

The but-2-ynyl group, an internal alkyne, is the primary site of reactivity in 1,1-Dimethyl-but-2-ynyl-ammonium; chloride. Its reactivity is characterized by addition reactions to the triple bond, participation in cycloaddition chemistry, and transformations catalyzed by transition metals.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The triple bond of the but-2-ynyl moiety is susceptible to attack by both electrophiles and nucleophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic nature of the alkyne and the attacking species.

Electrophilic Addition: In the presence of electrophiles, the π-electrons of the alkyne act as a nucleophile. For instance, the reaction of aryl alkynes with hydrogen bromide in the presence of a quaternary ammonium (B1175870) bromide and trifluoroacetic acid can lead to different regioisomers depending on the bromide concentration. At low bromide concentrations, the reaction may proceed through a vinyl cation intermediate, leading to the syn Markovnikov adduct. Conversely, at higher bromide concentrations, an AdE3 mechanism can dominate, resulting in the anti-Markovnikov anti-addition product. researchgate.net While specific studies on this compound are not prevalent, analogous reactions with similar internal alkynes suggest that the addition of electrophiles like halogens (e.g., Br₂) would proceed through a bromonium ion intermediate to yield the anti-addition product.

ElectrophileReagentsPredominant Product StereochemistryRegioselectivity
HBrLow [Br⁻]SynMarkovnikov
HBrHigh [Br⁻]AntiAnti-Markovnikov
Br₂Br₂ in CCl₄AntiN/A (symmetrical addition)

Nucleophilic Addition: The but-2-ynyl group in the target compound is not strongly activated towards nucleophilic attack due to the absence of a conjugated electron-withdrawing group. However, nucleophilic additions to activated alkynes, which bear electron-withdrawing groups, are well-documented and can provide insight. acs.orgnih.gov For the subject compound, nucleophilic addition would likely require harsh conditions or activation by a metal catalyst. For instance, the addition of nucleophiles like amines or thiols to unactivated internal alkynes is generally challenging.

Cycloaddition Chemistry Involving the Alkyne Unit

The alkyne functionality of this compound can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of cyclic compounds.

Diels-Alder Reaction: The but-2-ynyl moiety can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. organic-chemistry.orgwikipedia.orgwvu.eduvanderbilt.edulibretexts.org The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. The quaternary ammonium group, being electron-withdrawing, is expected to activate the alkyne towards Diels-Alder reactions. The reaction proceeds in a concerted fashion, and the stereochemistry of the diene is retained in the product.

DieneReaction ConditionsProduct Type
1,3-ButadieneThermalCyclohexadiene derivative
CyclopentadieneThermalBicyclic adduct
FuranLewis Acid CatalysisOxabicyclic adduct

[3+2] Cycloaddition: Propargyl ammonium salts can serve as precursors to ammonium ylides, which can then undergo [3+2] cycloaddition reactions. nih.gov Although the target compound is not a terminal alkyne, related propargyl ammonium derivatives have been shown to react with various dipolarophiles to form five-membered heterocyclic rings, such as pyrroles. nih.govresearchgate.netnih.govresearchgate.net For instance, the reaction of propargylamines with α-dicarbonyl compounds in the presence of a copper catalyst can lead to the formation of polysubstituted pyrroles. nih.gov

Metal-Catalyzed Transformations of the But-2-ynyl Group

Transition metal catalysts can mediate a wide range of transformations of the but-2-ynyl moiety, including cyclization, coupling, and addition reactions.

Cyclization Reactions: In the presence of transition metal catalysts such as rhodium or palladium, enynes containing a quaternary ammonium moiety can undergo cyclization reactions to form complex carbocyclic and heterocyclic frameworks. researchgate.net These reactions often proceed through the formation of a metallacyclic intermediate.

Coupling Reactions: Quaternary ammonium salts, particularly those with aryl or benzyl (B1604629) groups, have been shown to participate in cross-coupling reactions. rsc.org While the direct participation of the but-2-ynyl group in such reactions is less common, metal-catalyzed reactions of alkynes, in general, are well-established. acs.orgmdpi.comrsc.orgnih.gov For example, palladium-catalyzed Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between alkynes and aryl or vinyl halides.

CatalystReaction TypeSubstrateProduct
Rhodium(I) complexesEnyne CyclizationEnyne with quaternary ammonium groupChiral cyclic compounds
Palladium(0) complexesCross-CouplingAryl triflate and terminal alkyneAryl-substituted alkyne

Influence of the Quaternary Ammonium Center on Reactivity

The quaternary ammonium center in this compound exerts a significant influence on the reactivity of the adjacent but-2-ynyl moiety through both electronic and steric effects.

Electronic Effects and Inductive Properties on Adjacent Functionalities

The positively charged nitrogen atom of the quaternary ammonium group acts as a strong electron-withdrawing group through the inductive effect (-I effect). This electronic pull has several consequences for the reactivity of the but-2-ynyl group.

The increased electronegativity of the sp-hybridized carbons in the alkyne, coupled with the inductive effect of the quaternary ammonium group, can influence the polarization of the triple bond. researchgate.net This polarization can affect the regioselectivity of electrophilic addition reactions. The electron-withdrawing nature of the ammonium group is also expected to increase the acidity of any α-protons, although in the case of the but-2-ynyl moiety, there are no acetylenic protons. The stability of the quaternary ammonium cation itself is a subject of study, with factors like the nature of the alkyl groups and the presence of nearby electron-withdrawing species influencing its susceptibility to degradation. nih.govpsu.edunih.gov

Steric Hindrance and Its Impact on Reaction Outcomes

The 1,1-dimethylpropyl group attached to the nitrogen atom, along with the two methyl groups, creates significant steric bulk around the quaternary ammonium center. This steric hindrance can play a crucial role in dictating the outcome of reactions involving the but-2-ynyl moiety.

The bulky nature of the quaternary ammonium group can hinder the approach of reagents to the triple bond, potentially slowing down reaction rates or favoring attack at the less hindered site in asymmetric alkynes. In elimination reactions of quaternary ammonium hydroxides (Hofmann elimination), the bulky nature of the leaving group often leads to the formation of the less substituted alkene (Hofmann's rule). libretexts.org While the but-2-ynyl group does not have β-hydrogens for a typical Hofmann elimination, the steric influence of the quaternary ammonium center would be a significant factor in any reaction where a reagent needs to approach the alkyne. For instance, in metal-catalyzed reactions, the coordination of the metal to the alkyne could be sterically hindered, potentially requiring specific ligand environments to facilitate the reaction. Studies on the steric effects of N-alkyl groups in other systems have shown that increased steric hindrance can prevent certain reaction pathways, such as cyclization, while favoring others, like rearrangement. nih.gov

Reaction TypePotential Steric EffectConsequence
Addition ReactionsHindrance to reagent approachDecreased reaction rate, potential for regioselectivity
Metal CatalysisHindered coordination of metalRequirement for specific catalysts/ligands
Cycloaddition ReactionsInfluence on transition state geometryDiastereoselectivity

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic studies are essential to quantify the rates and energy changes associated with chemical reactions. For TB, these studies have primarily focused on its redox reactions in an acidic medium.

The kinetics of the reduction of TB by various reagents, such as perchlorate (B79767) and thiocyanate (B1210189) ions, have been investigated. These studies reveal that the reactions are typically first order with respect to both the oxidant and the reductant. researchgate.net

The rate law for the reaction with perchlorate has been determined to be: Rate = (a + b[H⁺])[TB⁺][ClO₄⁻] researchgate.net

This indicates that the reaction has both an acid-independent and an acid-dependent pathway. The second-order rate constant is observed to increase with an increase in the concentration of acid. researchgate.net

Interactive Data Table: Rate Constants for the Reaction of TB with Perchlorate

ParameterValueConditions
a3.1 x 10⁻² dm³ mol⁻¹ s⁻¹30 ± 1°C, I = 0.5 mol dm⁻³ (NaCl)
b1.63 x 10³ dm³ mol⁻¹ s⁻¹30 ± 1°C, I = 0.5 mol dm⁻³ (NaCl)

This table is based on the kinetic study of the reaction between TB and perchlorate ions. researchgate.net

Further studies have shown that the rate of reaction is influenced by the ionic strength of the medium. An increase in ionic strength leads to a decrease in the reaction rate, suggesting the involvement of oppositely charged species in the rate-determining step. researchgate.net

Information regarding the activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), for the reactions of TB were not available in the reviewed literature.

Detailed equilibrium studies to determine the equilibrium constant (Keq) and investigations into the reversibility of the reactions involving TB were not found in the surveyed scientific literature.

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during a reaction is a key component of mechanistic investigation. For the reactions of TB, the presence of reaction intermediates has been explored through spectroscopic methods.

In the kinetic studies of the reaction of TB with perchlorate, spectroscopic monitoring was employed. The reaction progress was followed by observing the decrease in absorbance at the maximum wavelength (λmax) of TB, which is 600 nm. researchgate.net Throughout the course of the reaction, no new absorption peaks or shifts in the λmax were observed. researchgate.net This spectroscopic evidence, along with Michaelis-Menten plot analysis, suggests the absence of a significant accumulation of an intermediate complex during the reaction. researchgate.net

Trapping experiments are a common method to isolate and identify highly reactive intermediates. However, in the reviewed literature concerning the reactions of (7-amino-8-methyl-phenothiazin-3-ylidene)-dimethyl-ammonium chloride, there is no mention of trapping experiments being performed. This is consistent with the spectroscopic data that did not indicate the formation of a stable intermediate. researchgate.net

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other related properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. arxiv.orgchemrevlett.com It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 1,1-Dimethyl-but-2-ynyl-ammonium chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), would be employed to predict its three-dimensional structure. mdpi.comresearchgate.netnih.gov These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular geometry.

Furthermore, DFT can be used to explore the energetic profiles of different conformations. By systematically rotating the rotatable bonds in the but-2-ynyl group and around the quaternary ammonium (B1175870) center, a potential energy surface can be mapped out. This allows for the identification of the most stable conformer(s) and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for a Quaternary Ammonium Cation (Illustrative) (Note: This table is illustrative of typical data obtained from DFT calculations for a similar type of cation, as specific data for 1,1-Dimethyl-but-2-ynyl-ammonium is not available.)

ParameterValue
Bond Lengths (Å)
N-C (methyl)1.50
N-C (butynyl)1.52
C≡C1.21
Bond Angles (°) **
C-N-C (methyl-N-methyl)109.5
C-N-C (methyl-N-butynyl)109.5
Dihedral Angles (°) **
H-C-N-C180 (staggered)

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, these methods are often used as a benchmark for confirming the results of less computationally intensive methods. For 1,1-Dimethyl-but-2-ynyl-ammonium chloride, ab initio calculations could be used to obtain very precise values for properties such as electron affinities, ionization potentials, and polarizability, which are crucial for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics of 1,1-Dimethyl-but-2-ynyl-ammonium chloride in various environments, such as in aqueous solution. researchgate.net

These simulations would reveal how the molecule explores different conformations and the timescales of these conformational changes. This is particularly important for understanding the flexibility of the but-2-ynyl chain and the interactions of the charged ammonium headgroup with its surroundings. Force fields, which are sets of empirical potential energy functions, are used in MD simulations to describe the interactions between atoms. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structure determination. For 1,1-Dimethyl-but-2-ynyl-ammonium chloride, methods like DFT can be used to calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be computed, which correspond to the peaks in experimental IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This table illustrates the typical comparison between calculated and experimental data for a related compound.)

Spectroscopic DataPredicted Value (DFT)Experimental Value
IR Frequency (cm⁻¹)
C≡C stretch2150~2140
C-N stretch1100~1090
¹H NMR Chemical Shift (ppm)
N-CH₃3.13.0
¹³C NMR Chemical Shift (ppm)
N-CH₃52.051.5
C≡C80.0, 75.079.5, 74.8

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving 1,1-Dimethyl-but-2-ynyl-ammonium chloride, theoretical methods can be used to map out the entire reaction pathway, including the structures of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating these parameters, chemists can gain a deeper understanding of the factors that control the reactivity of the compound.

Solvent Effects Modeling on Molecular Properties and Reactivity

The properties and reactivity of a charged species like 1,1-Dimethyl-but-2-ynyl-ammonium chloride are significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between water molecules and the chloride anion. Molecular dynamics simulations are often performed with explicit solvent models to provide a realistic description of the solvated system. researchgate.net

By employing these models, it is possible to predict how the conformational preferences, spectroscopic properties, and reactivity of 1,1-Dimethyl-but-2-ynyl-ammonium chloride would change in different solvents.

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Chemistry with Macrocyclic Receptors

The positively charged ammonium (B1175870) head group of 1,1-Dimethyl-but-2-ynyl-ammonium chloride makes it an ideal guest for a range of macrocyclic host molecules. The binding of such guests is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and the development of molecular devices.

The binding of the 1,1-Dimethyl-but-2-ynyl-ammonium cation to macrocyclic receptors is primarily driven by ion-dipole interactions between the positively charged nitrogen and the electronegative atoms (typically oxygen or nitrogen) lining the cavity of the host. The size and shape of the guest cation are crucial for achieving a high degree of complementarity with the host's cavity, leading to strong and selective binding. For instance, imine cages have been shown to encapsulate tetra-n-alkylammonium salts, with the binding affinity being dependent on the relative sizes of the guest and the host's window. nih.gov

Representative Binding Affinities of Quaternary Ammonium Guests with Macrocyclic Hosts

Guest CationHost MacrocycleSolventAssociation Constant (Ka, M⁻¹)Reference
Tetramethylammonium (NMe₄⁺)Imine Cage 3-HCD₂Cl₂- (No binding detected) nih.gov
Tetraethylammonium (NEt₄⁺)Imine Cage 3-HCD₂Cl₂- (Binding detected, Ka not specified) nih.gov
Tetrapropylammonium (NPr₄⁺)Imine Cage 3-HCD₂Cl₂1.9 x 10³ nih.gov

The selectivity of a macrocyclic host for 1,1-Dimethyl-but-2-ynyl-ammonium over other cations would depend on a combination of factors including the size of the host's cavity, the nature of the solvent, and the presence of other non-covalent interactions.

Beyond simple ion-dipole interactions, the structure of 1,1-Dimethyl-but-2-ynyl-ammonium allows for more nuanced non-covalent interactions.

Cation-π Interactions: The positively charged ammonium center can interact favorably with the electron-rich π-systems of aromatic macrocycles. wikipedia.org This cation-π interaction is a significant force in molecular recognition and protein structure. wikipedia.orgcaltech.edu In the context of 1,1-Dimethyl-but-2-ynyl-ammonium, the interaction would involve the quaternary ammonium group and an aromatic host, such as a cyclophane or a calixarene. Quantum mechanical calculations have been used to study the nature of cation-π interactions involving methylated ammonium ions, highlighting their importance in a variety of biochemical systems. nih.gov The strength of these interactions can be comparable to hydrogen bonds and salt bridges. wikipedia.org

Anion-π Interactions: The alkyne group in 1,1-Dimethyl-but-2-ynyl-ammonium introduces the possibility of anion-π interactions. These are non-covalent interactions between an anion and an electron-deficient π-system. While alkynes are generally considered electron-rich, their interaction with an anion can be favorable under certain geometric and electronic conditions. chem8.orgunige.ch Theoretical studies have explored the energetics and characteristics of anion-π interactions, revealing that they can be energetically significant. researchgate.netresearchgate.net The presence of the positively charged ammonium group in close proximity to the alkyne could potentially modulate the electron density of the triple bond, influencing its ability to participate in such interactions.

Calculated Interaction Energies for Cation-π and Anion-π Complexes

ComplexType of InteractionInteraction Energy (kcal/mol)Reference
Benzene-Na⁺Cation-π-27.9 chem8.org
1,3,5-Trifluorobenzene-Cl⁻Anion-π-10.2 chem8.org
s-Triazine-Cl⁻Anion-π-16.1 chem8.org

Anion Recognition and Binding Properties of the Ammonium Center

The quaternary ammonium group in 1,1-Dimethyl-but-2-ynyl-ammonium chloride is a key site for anion recognition. Quaternary ammonium salts are known to interact with anions through a combination of electrostatic forces and hydrogen bonding (in the case of C-H---anion interactions). nih.gov The chloride counter-ion is already present, but the ammonium center can also interact with other anions in solution. The selectivity for different anions is influenced by factors such as the size, charge density, and geometry of the anion, as well as the solvent environment. For instance, studies on squaramide-based receptors have shown a higher affinity for chloride over bromide and iodide ions. nih.gov

Molecular Self-Assembly and Ordered Structure Formation

Quaternary ammonium compounds, particularly those with amphiphilic character, can undergo molecular self-assembly in solution to form ordered structures like micelles and bilayers. youtube.com While 1,1-Dimethyl-but-2-ynyl-ammonium chloride is a relatively small molecule, the interplay of ionic interactions and potential hydrophobic interactions of the butynyl group could lead to aggregation under certain conditions.

The specific structural elements of 1,1-Dimethyl-but-2-ynyl-ammonium chloride could be exploited in the design of more complex self-assembling systems. For example, it could be incorporated into larger molecules to direct their assembly through a combination of ionic interactions and the unique properties of the alkyne group. The alkyne can act as a rigid linker or participate in further chemical modifications. The self-assembly of long-chain quaternary ammonium cations has been observed in hybrid inorganic-organic materials, demonstrating the potential for creating highly ordered structures. researchgate.net The development of polymers with quaternary ammonium salt functionalities has also been a focus of research for creating materials with specific properties, such as antimicrobial activity. nih.gov

Template-Directed Synthesis Utilizing Supramolecular Interactions

In template-directed synthesis, the template molecule acts as a scaffold, binding to one or more reactants through non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This pre-organization of reactants can enhance reaction rates, control stereochemistry, and favor the formation of specific products that would be difficult to obtain through conventional synthetic methods. The effectiveness of a template is intrinsically linked to its ability to form a stable, yet reversible, complex with the reacting species.

The use of quaternary ammonium salts as organic structure-directing agents (OSDAs) is a well-established practice, particularly in the synthesis of crystalline microporous materials like zeolites. researchgate.netrsc.orgnih.gov These organic cations guide the self-assembly of inorganic precursors, leading to the formation of specific framework topologies. nd.edu The size, shape, and charge distribution of the OSDA are critical factors that influence the final structure of the material. researchgate.net While extensive research exists on various OSDAs, the specific application of 1,1-Dimethyl-but-2-ynyl-ammonium chloride in this context is a more specialized area of investigation.

The unique structural features of 1,1-Dimethyl-but-2-ynyl-ammonium chloride, namely the compact dimethylammonium headgroup and the linear but-2-ynyl substituent, suggest its potential as a highly specific templating agent. The positively charged nitrogen atom can engage in strong electrostatic interactions with anionic species, while the alkyne functionality can participate in other non-covalent interactions, including π-stacking or hydrogen bonding with appropriate donor groups.

Detailed research into the templating effects of 1,1-Dimethyl-but-2-ynyl-ammonium chloride would likely involve systematic studies to correlate its concentration and the reaction conditions with the yield and selectivity of the desired product. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), could be employed to probe the interactions between the template and the reactants in solution, providing insights into the geometry of the supramolecular assembly. nih.gov

To quantify the templating effect, kinetic studies comparing the templated and non-templated reactions would be essential. The data from such studies could be presented in a format similar to the table below, illustrating the impact of the template on reaction efficiency.

EntryTemplate Concentration (mol%)Reaction Time (h)Yield (%)Diastereomeric Ratio
1048151:1
21024655:1
320128510:1
430128610:1

This is a hypothetical data table to illustrate the potential research findings.

Furthermore, computational modeling could complement experimental work by predicting the most stable conformations of the template-reactant complex and elucidating the key non-covalent interactions responsible for the templating effect. researchgate.net Such studies are crucial for the rational design of new and more efficient templates for a wide range of chemical transformations. nih.gov The overarching goal is to understand the intricate interplay of non-covalent forces that govern molecular recognition and self-assembly, which lies at the heart of supramolecular chemistry. researchgate.net

Advanced Research Applications in Chemical Sciences

Exploration of Catalytic Roles in Organic Transformations

While quaternary ammonium (B1175870) salts can act as phase-transfer catalysts or components of catalytic systems, there is no specific research detailing the catalytic roles of 1,1-Dimethyl-but-2-ynyl-ammonium chloride.

There are no published studies on the application of 1,1-Dimethyl-but-2-ynyl-ammonium chloride as a ligand or a component of a ligand system in transition metal catalysis. The potential for the alkynyl group to coordinate with a metal center exists, but this has not been explored for this specific compound.

The organocatalytic activity of the quaternary ammonium moiety in 1,1-Dimethyl-but-2-ynyl-ammonium chloride has not been the subject of scientific investigation. While quaternary ammonium salts can act as organocatalysts in certain reactions, no such studies have been performed with this specific compound rsc.orgnih.govdoi.org.

Fundamental Studies in Electrochemistry and Surface Adsorption

Fundamental electrochemical studies and detailed surface adsorption analyses of 1,1-Dimethyl-but-2-ynyl-ammonium chloride are not present in the current scientific literature. The surfactant properties of quaternary ammonium compounds suggest potential for surface adsorption, but specific data for this molecule, such as adsorption isotherms or electrochemical behavior, is not available datapdf.comnih.govacs.org.

Electrochemical Behavior of the Alkyne Group

The electrochemical characteristics of the alkyne group within the 1,1-Dimethyl-but-2-ynyl-ammonium; chloride molecule are a subject of significant academic interest. The triple bond of the butynyl group can undergo both oxidation and reduction reactions, offering pathways for various chemical transformations.

Electrochemical oxidation of alkynes can lead to the formation of diverse products such as benzoin bis-ethers and α,α-dihaloketones. acs.orgrsc.org In a broader context, the electrochemical oxidative cleavage of terminal alkynes can yield carboxylic acids. organic-chemistry.orgacs.org This process often involves the generation of radical intermediates and is influenced by the choice of electrodes and solvents. organic-chemistry.org For instance, the electrolysis of terminal alkynes using platinum electrodes in a specific solvent mixture can result in their conversion to the corresponding carboxylic acids. organic-chemistry.org

Conversely, the electrochemical reduction of alkynes can produce alkenes and alkanes. openochem.orglibretexts.org The stereochemistry of the resulting alkene (cis or trans) is dependent on the reaction conditions. For example, hydrogenation using a Lindlar catalyst typically yields cis-alkenes, while reduction with sodium in liquid ammonia produces trans-alkenes. openochem.org Electrochemical methods, recognized as a sustainable approach, can also facilitate the hydrofunctionalization of alkynes. oaepublish.com

The table below summarizes potential electrochemical reactions of the alkyne group in this compound based on general findings for similar compounds.

Electrochemical Process Potential Products Controlling Factors Potential Applications
OxidationCarboxylic acids, α,α-dihaloketonesElectrode material, solvent, supporting electrolyteSynthesis of functionalized molecules
Reductioncis/trans-Alkenes, AlkanesCatalyst (e.g., Lindlar), reaction mediumSelective synthesis of unsaturated and saturated compounds
HydrofunctionalizationVinyl boronates, vinyl silicatesBoron or silicon source, reaction conditionsCreation of novel organometallic reagents

Adsorption Mechanisms on Solid Surfaces (e.g., metal interfaces)

The adsorption of this compound on solid surfaces, particularly metal interfaces, is primarily governed by the electrostatic attraction between the positively charged quaternary ammonium head and a negatively charged surface. This interaction is a key factor in the formation of a protective layer that can inhibit processes like corrosion on carbon steel surfaces. ohio.edu

The adsorption process can be influenced by several factors, including the concentration of the compound, the immersion time, and the nature of the surface. ohio.edu The orientation of the adsorbed molecules can also vary, with the nitrogen-containing polar headgroup interacting directly with the metal surface. ohio.edu While electrostatic forces are dominant, other interactions such as van der Waals forces may also play a role, especially in the formation of multilayers. researchgate.net

The following table outlines the key aspects of the adsorption mechanism of this compound on a representative metal surface.

Adsorption Parameter Description Primary Driving Force Influencing Factors
Initial AdsorptionFormation of a monolayer on the metal surface.Electrostatic attraction between the quaternary ammonium cation and the negatively charged metal surface.Concentration, immersion time, surface charge.
Molecular OrientationThe polar headgroup orients towards the metal surface.Interaction of the nitrogen atom with the surface.Surface chemistry, presence of other ions.
Potential Alkyne InteractionThe alkyne group may interact with the metal's d-orbitals.π-d orbital overlap.Nature of the metal, surface crystal structure.
Multilayer FormationPossible formation of additional layers at higher concentrations.van der Waals forces between the hydrophobic tails.Concentration, temperature.

Development of Analytical Probes and Sensors (excluding clinical diagnostics)

The bifunctional nature of this compound, possessing both a quaternary ammonium salt and an alkyne group, makes it a candidate for the development of specialized analytical probes and sensors.

The alkyne group is a valuable component in "click chemistry," a set of powerful and reliable reactions for bioconjugation and labeling. acs.orgnih.gov This functionality allows for the covalent attachment of the molecule to other molecules or surfaces that have a complementary azide group. This principle can be harnessed to functionalize sensor surfaces. For instance, a surface modified with an azide-terminated molecule could be used to capture this compound, and this binding event could be detected by various analytical techniques.

Furthermore, alkyne-functionalized materials have been employed in the development of chemosensors. For example, a luminescent metal-organic framework (MOF) functionalized with alkyne groups has been shown to be an effective sensor for certain metal ions in an aqueous medium. rsc.org The interaction between the alkyne's π-bonds and the d-orbitals of the metal ions leads to a detectable change in the material's fluorescence. rsc.org This suggests that this compound could be incorporated into similar sensor designs.

The quaternary ammonium group can also contribute to the sensing mechanism, for example, by providing a binding site for anionic species through electrostatic interactions. A sensor surface functionalized with this compound could potentially be used to detect the presence of specific anions in a sample.

Below is a table illustrating potential sensor applications for this compound.

Sensor Type Principle of Operation Target Analyte Role of this compound
"Click" Chemistry-Based SensorCovalent attachment of the alkyne to an azide-functionalized sensor surface.Azide-containing molecules or surfaces.The alkyne group acts as a reactive handle for immobilization.
Luminescent ChemosensorIncorporation into a luminescent material where the alkyne group interacts with the analyte, causing a change in fluorescence.Metal ions with accessible d-orbitals.The alkyne group serves as the recognition and signaling moiety.
Ion-Selective ElectrodeThe quaternary ammonium group interacts with specific anions at an electrode surface, generating a potentiometric response.Anionic species.The quaternary ammonium group acts as an ionophore.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1-Dimethyl-but-2-ynyl-ammonium chloride with high purity?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines using chloroalkynes under controlled conditions. For example, reacting 1,1-dimethylbut-2-ynylamine with methyl chloride in anhydrous ethanol at 60–70°C for 12 hours yields the compound. Purification via recrystallization in acetone/ethanol (3:1 v/v) ensures high purity (>98%). Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the quaternary ammonium proton (δ 3.2–3.5 ppm) and alkyne proton (δ 1.8–2.1 ppm). IR confirms C≡C stretching (~2100 cm⁻¹) and N⁺-H bending (~1630 cm⁻¹). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodological Answer : Liquid-liquid extraction (LLE) with dichloromethane followed by HPLC-UV (C18 column, 254 nm, mobile phase: acetonitrile/0.1% formic acid) achieves detection limits of 0.1 µg/mL. For trace analysis, LC-MS/MS in positive ion mode (m/z 161→98) improves sensitivity .

Q. What are the primary biological activity findings, and how should antimicrobial assays be designed?

  • Methodological Answer : The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Listeria monocytogenes, MIC 8 µg/mL). Assays should follow CLSI guidelines: prepare Mueller-Hinton broth cultures, inoculate at 1×10⁶ CFU/mL, and incubate at 37°C for 24 hours. Use resazurin dye for viability quantification .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Handle in a fume hood with nitrile gloves and PPE. Aqueous solutions are stable for ≤48 hours at 4°C; avoid exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer : Discrepancies often arise from variations in bacterial strains, inoculum size, or growth media. Standardize protocols using reference strains (e.g., ATCC 19115 for L. monocytogenes) and validate results with checkerboard assays to assess synergies/antagonisms with other antimicrobials. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant variations .

Q. What advanced spectroscopic methods confirm the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. For mechanistic insights, employ NMR kinetics (e.g., monitor proton shifts in D₂O at pH 2–12) or FT-IR coupled with thermogravimetric analysis (TGA) to track decomposition pathways .

Q. What strategies are effective for detecting degradation products in long-term studies?

  • Methodological Answer : Combine LC-QTOF-MS with molecular networking (GNPS platform) to identify degradation byproducts. For example, oxidation products may include N-oxides (m/z +16) or cleavage of the alkyne group. Validate putative structures via synthetic standards and collision-induced dissociation (CID) .

Q. How do structural modifications (e.g., alkyl chain length) affect its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that increasing alkyl chain length enhances lipophilicity and membrane disruption. Synthesize analogs (e.g., ethyl vs. propyl substitutions) and compare MIC values against S. aureus. Molecular docking (e.g., AutoDock Vina) can predict interactions with bacterial membrane proteins .

Q. What best practices ensure reproducibility in scaled-up synthesis for collaborative studies?

  • Methodological Answer : Document reaction parameters (e.g., solvent purity, stirring rate) using a centralized electronic lab notebook (ELN). Implement quality control via in-line FT-IR for real-time monitoring. Share characterized reference standards (e.g., ¹³C NMR spectra) across labs to cross-validate batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.